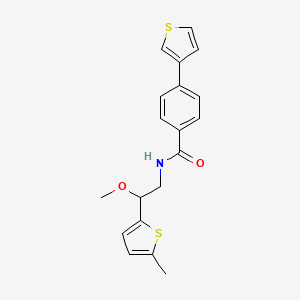
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Thiophene Rings : Known for their electronic properties that can affect the compound's reactivity and interactions with biological targets.
- Amide Functional Group : Imparts stability and is crucial for binding interactions with proteins or enzymes.
The molecular formula is C15H19N2O2S2, with a molecular weight of approximately 345.49 g/mol.
Preliminary studies suggest that this compound may interact with various biological targets, including:
- Enzymes : Potential inhibition of histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival.
- Receptors : Possible binding to receptors associated with inflammatory pathways, contributing to anti-inflammatory effects.
The specific mechanisms remain under investigation, but the presence of thiophene rings is hypothesized to enhance binding affinity due to π-π stacking interactions with aromatic residues in target proteins.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies on related thiophene-substituted benzamides have shown:
- Inhibition of Tumor Growth : Compounds have been tested against various cancer cell lines, demonstrating reduced cell viability and tumor mass in xenograft models.
| Compound | Cell Line | Tumor Volume Reduction (%) |
|---|---|---|
| 8b | HCT116 | 60% at 45 mg/kg |
| MS-275 | HCT116 | 51% at 45 mg/kg |
These findings suggest that this compound may possess similar antitumor efficacy, warranting further investigation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by its structural features, which may inhibit pro-inflammatory cytokines. Research on similar compounds has indicated:
- Reduction of Inflammatory Markers : Compounds have demonstrated the ability to lower levels of TNF-alpha and IL-6 in vitro.
- Mechanistic Insights : The interaction with NF-kB pathways could be a possible mechanism through which these compounds exert their effects.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The methoxy group may enhance bioavailability.
- Distribution : Lipophilicity due to thiophene rings could facilitate tissue penetration.
- Metabolism : Expected metabolic pathways include oxidation and conjugation reactions typical for thiophene derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiophene-containing compounds:
- Study on HDAC Inhibition : A related compound was shown to inhibit HDAC1/2 effectively, leading to decreased proliferation in cancer cells without inducing apoptosis, indicating a unique mechanism of action .
- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant tumor volume reduction without adverse effects on body weight, suggesting a favorable safety profile .
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-13-3-8-18(24-13)17(22-2)11-20-19(21)15-6-4-14(5-7-15)16-9-10-23-12-16/h3-10,12,17H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQLVFASBCPFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














